![molecular formula C15H14N6O B2876541 2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2320686-61-9](/img/structure/B2876541.png)
2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related azetidinones and triazoles from quinoline derivatives has been explored, highlighting the versatile approaches to generate structurally complex and biologically significant compounds. For instance, benzocarbacephems, which share a core structure with the compound of interest, have been synthesized from simple quinoline derivatives, demonstrating the potential for creating diverse chemical entities from basic heterocyclic frameworks (Gilchrist & Rahman, 1998).
Antimicrobial and Antifungal Activities
Substituted 1,2,3-triazoles derived from quinoline and related heterocycles have been reported for their antimicrobial activity. Such compounds were synthesized through 1,3-dipolar cycloaddition reactions, indicating the versatility of the triazole group in enhancing biological activities. These synthesized compounds underwent screening for antimicrobial activity, showcasing the potential therapeutic applications of these chemical frameworks (Holla et al., 2005).
Pharmacological Evaluation
Quinoxalin-2-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating the compound's potential in addressing disorders related to the serotonin system. The synthesized carboxamides showed significant 5-HT3 receptor antagonism, highlighting the therapeutic potential of quinoxaline derivatives in the pharmacological domain (Mahesh et al., 2011).
Anticonvulsant Properties
Quinoxaline derivatives have been explored for their anticonvulsant activities, with some compounds showing promising results in preclinical models. This suggests the potential of quinoxaline and its derivatives in the development of new anticonvulsant drugs, further emphasizing the importance of structural diversity in medicinal chemistry (Alswah et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
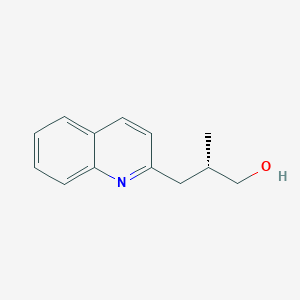
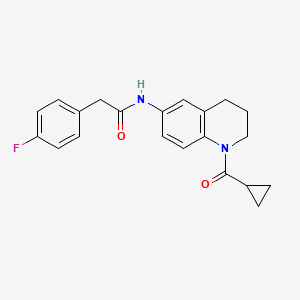
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
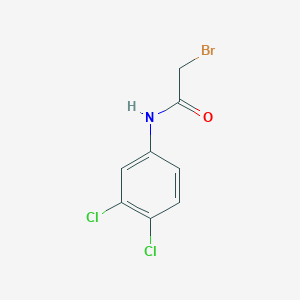
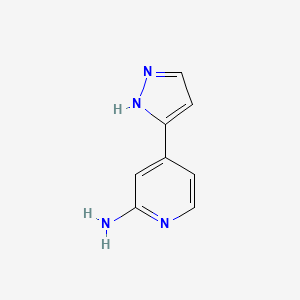
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2876468.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
![5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2876475.png)
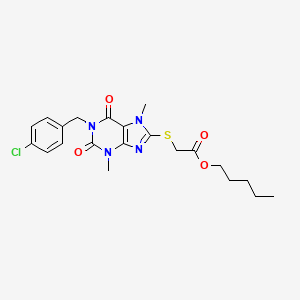
![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)
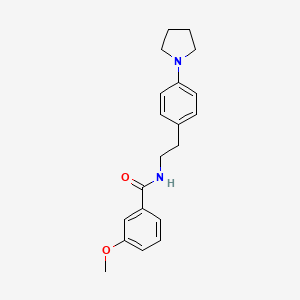
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)

